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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B1146874

An In-depth Technical Guide to Fluoxastrobin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin-d4 is the deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin
fungicide. Due to its isotopic labeling, Fluoxastrobin-d4 serves as an invaluable internal
standard for the quantitative analysis of Fluoxastrobin in various matrices, particularly in
environmental and biological samples. Its near-identical physicochemical properties to the
parent compound, combined with its distinct mass spectrometric signature, allow for highly
accurate and precise quantification using isotope dilution mass spectrometry (IDMS). This
technical guide provides a comprehensive overview of the chemical structure, properties, and
analytical applications of Fluoxastrobin-d4.

Chemical Structure and Properties

Fluoxastrobin-d4 is structurally identical to Fluoxastrobin, with the exception of four deuterium
atoms replacing four hydrogen atoms on the 5,6-dihydro-1,4,2-dioxazine ring. This isotopic
substitution results in a higher molecular weight, which is the basis for its use as an internal
standard in mass spectrometry-based analytical methods.

Table 1. Chemical Identifiers and Properties of Fluoxastrobin-d4

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1146874?utm_src=pdf-interest
https://www.benchchem.com/product/b1146874?utm_src=pdf-body
https://www.benchchem.com/product/b1146874?utm_src=pdf-body
https://www.benchchem.com/product/b1146874?utm_src=pdf-body
https://www.benchchem.com/product/b1146874?utm_src=pdf-body
https://www.benchchem.com/product/b1146874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Reference
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methanone O-Methyloxime

Chemical Name

[1]

CAS Number 1246833-67-9 [1]
Alternate CAS Number 1287192-28-2 ((E/Z)-Mixture) [2]
Molecular Formula C21H12D4CIFN4Os [1]
Molecular Weight 462.85 g/mol [1][2]

CO/N=C(/C1=NOC([2H])
([2HDC([2H])

SMILES ([2H])O1)\C2=C(C=CC=C2)0C [1]
3=NC=NC(=C3F)0OC4=CC=C
C=CA4cCl

Appearance Solid [2]

Table 2: Physicochemical Properties of Fluoxastrobin (Non-deuterated)

Property Value Reference
Melting Point 105 °C [3]
Boiling Point Decomposes at ~230 °C [3]
Density 1.422 g/cm3 at 20 °C [4]
Vapor Pressure 6 x 10-7 mPa at 20 °C [4]
Log P (octanol/water) 2.86 at 20 °C [4]

Mechanism of Action of Fluoxastrobin

Fluoxastrobin, and by extension its deuterated form, belongs to the Quinone outside Inhibitor

(Qol) class of fungicides.[4] Its mode of action is the inhibition of mitochondrial respiration by

binding to the Qo site of the cytochrome bcl complex (Complex Ill) in the electron transport
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chain.[4][5] This binding blocks the transfer of electrons from ubiquinol to cytochrome c,
thereby halting ATP synthesis and ultimately leading to fungal cell death.[6]

nhibits Qo site

Mitochondrial Inner Membrane

Complex IV

Complex 11l
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Click to download full resolution via product page
Diagram of Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Experimental Protocols

Fluoxastrobin-d4 is primarily utilized as an internal standard in analytical methods for the
determination of Fluoxastrobin residues. The following is a generalized experimental protocol
based on established methods, such as those developed by the U.S. Environmental Protection
Agency (EPA).[7]

Preparation of Standard Solutions

1. Primary Standard Solutions:
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» Accurately weigh approximately 5 mg of Fluoxastrobin-d4 and Fluoxastrobin reference
standards into separate 50 mL volumetric flasks.

e Dissolve and bring to volume with acetonitrile (ACN). This results in primary standard
solutions of approximately 100 pg/mL.

o Store primary solutions in a freezer.
2. Secondary Mixed Standard Solutions:

e Prepare a secondary mixed standard solution by transferring appropriate volumes of the
primary standards into a volumetric flask and diluting with ACN to achieve a desired
concentration (e.g., 1.0 pg/mL of Fluoxastrobin and 0.2 pg/mL of Fluoxastrobin-d4).

3. Calibration Standards:

o Prepare a series of calibration standards by serial dilution of the secondary mixed standard
solution with an appropriate solvent mixture (e.g., ACN/water) to cover the expected
concentration range of the samples.

Sample Preparation and Extraction

The following is a general workflow for the extraction of Fluoxastrobin from a solid matrix (e.g.,
soil, plant tissue).
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Sample Homogenization

:

Spike with Fluoxastrobin-d4
(Internal Standard)

Extraction with Acetonitrile

Centrifugation

Dispersive Solid-Phase Extraction

(d-SPE) Cleanup

Filtration (e.g., 0.22 pm syringe filter)

Click to download full resolution via product page

A generalized workflow for sample preparation and analysis of Fluoxastrobin.

+ Homogenization: Homogenize a representative portion of the sample.

¢ Spiking: Accurately weigh a subsample (e.g., 10 g) and spike with a known amount of the
Fluoxastrobin-d4 internal standard solution.

« Extraction: Add acetonitrile and shake vigorously to extract the analyte and internal standard.
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e Salting Out (Optional): For aqueous samples, a salt mixture (e.g., QUEChERS) may be
added to induce phase separation.

o Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.

o Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant
to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix
components. Vortex and centrifuge.

o Filtration: Filter the final extract through a 0.22 pum syringe filter prior to analysis.

LC-MS/MS Analysis

e Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-
MS/MS) with an electrospray ionization (ESI) source is typically used.

o Chromatographic Separation: A C18 reversed-phase column is commonly employed with a
gradient elution program using a mobile phase of water and acetonitrile, both often
containing a small amount of formic acid or ammonium formate to improve ionization.

o Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple
Reaction Monitoring (MRM) to detect the precursor and product ions for both Fluoxastrobin
and Fluoxastrobin-d4.

Table 3: Example MRM Transitions for Fluoxastrobin and Fluoxastrobin-d4

Compound Precursor lon (m/z) Product lon (m/z)
Fluoxastrobin 459.1 [Specific fragment ions]
Fluoxastrobin-d4 463.1 [Corresponding fragment ions]

Note: Specific fragment ions for MRM transitions should be optimized for the instrument used.

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed
by plotting the ratio of the peak area of the Fluoxastrobin to the peak area of the
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Fluoxastrobin-d4 internal standard against the concentration of Fluoxastrobin. The
concentration of Fluoxastrobin in the unknown samples is then determined from this calibration
curve.[2]

Spectroscopic Data (Expected)

While publicly available NMR and mass spectra for Fluoxastrobin-d4 are limited, the expected
spectral characteristics can be inferred.

e 'H NMR: The proton NMR spectrum of Fluoxastrobin-d4 would be very similar to that of
Fluoxastrobin, with the notable absence of signals corresponding to the four protons on the
5,6-dihydro-1,4,2-dioxazine ring.

e 13C NMR: The carbon NMR spectrum would also be similar to the unlabeled compound. The
deuterated carbons would exhibit a lower intensity and may appear as multiplets due to C-D
coupling.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak [M+H]* at m/z
463.1, which is 4 mass units higher than that of Fluoxastrobin (m/z 459.1). The fragmentation
pattern in MS/MS would be similar to the unlabeled compound, with the fragment ions
containing the deuterated ring showing a corresponding mass shift.

Synthesis

The synthesis of Fluoxastrobin-d4 involves specialized methods for isotopic labeling. A
common approach is the use of deuterated building blocks. For Fluoxastrobin-d4, this would
likely involve the synthesis of a deuterated version of the 5,6-dihydro-1,4,2-dioxazine
heterocycle, which is then coupled with the rest of the molecular scaffold in subsequent
reaction steps.[2]

Conclusion

Fluoxastrobin-d4 is an essential analytical tool for researchers and scientists in the fields of
environmental monitoring, food safety, and toxicology. Its use as an internal standard in isotope
dilution mass spectrometry methods provides a high degree of accuracy and precision for the
quantification of Fluoxastrobin residues. This technical guide has provided a detailed overview
of its chemical properties, mechanism of action, and a comprehensive experimental protocol for
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its application. The provided diagrams and tables serve as a quick reference for laboratory
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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